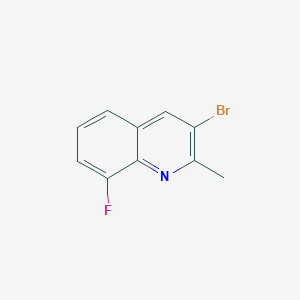

3-Bromo-8-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCASVWWDPAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 8 Fluoro 2 Methylquinoline

Historical Context and Evolution of Quinoline (B57606) Synthesis

The journey to synthesize complex quinoline structures is built upon a foundation of classical named reactions, which have been refined and supplemented by modern, more efficient methodologies.

Classical Named Reactions in Quinoline Formation

Since the first isolation of quinoline from coal tar in 1834, numerous methods for its synthesis have been developed. iipseries.orgwikipedia.org These classical reactions, often named after their discoverers, form the bedrock of quinoline chemistry. iipseries.orgresearchgate.net

Key historical syntheses include:

Skraup Synthesis (1880): This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org It is a robust method, though it can suffer from harsh conditions. nih.gov

Friedländer Synthesis (1882): This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acid or base. iipseries.orgorganicreactions.org It is a versatile method for producing 2- and 3-substituted quinolines. nih.gov

Combes Synthesis (1888): This synthesis involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org

Pfitzinger Reaction (1886): A variation of the Friedländer synthesis, this reaction uses isatin (B1672199) or isatic acid with a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgorganicreactions.org

These foundational reactions, discovered in the late 19th century, were pivotal in the early exploration of quinoline chemistry, driven by interests in natural products and the dye industry. iipseries.orgorganicreactions.org

Table of Classical Quinoline Syntheses

| Reaction Name | Year | Reactants | Product Type |

| Skraup Synthesis | 1880 | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines |

| Friedländer Synthesis | 1882 | o-Aminoaryl aldehyde/ketone, compound with α-methylene group | 2- and 3-substituted quinolines |

| Combes Synthesis | 1888 | Aniline, β-diketone | 2,4-disubstituted quinolines |

| Pfitzinger Reaction | 1886 | Isatin/isatic acid, carbonyl compound | Quinoline-4-carboxylic acids |

Modern Advancements in Catalytic and Green Synthesis Approaches

While classical methods are historically significant, modern organic synthesis has pushed for more efficient, selective, and environmentally friendly approaches. acs.orgmdpi.com The development of novel catalysts and the application of green chemistry principles have revolutionized quinoline synthesis. nih.govtandfonline.comnih.gov

Recent advancements include:

Catalytic Approaches: Transition metal catalysts, such as those based on palladium, copper, rhodium, and ruthenium, have enabled a wide range of C-H activation and cross-coupling reactions for quinoline synthesis. mdpi.comnumberanalytics.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline provides a high-yield route to quinoline derivatives. mdpi.com Nanocatalysts are also gaining traction due to their high efficiency and recyclability. acs.orgnih.gov

Green Chemistry: To address the drawbacks of traditional methods like harsh conditions and hazardous waste, green chemistry approaches have been developed. tandfonline.comnih.govijpsjournal.com These include the use of environmentally benign solvents like water and ionic liquids, microwave-assisted synthesis, and solvent-free reaction conditions. acs.orgtandfonline.com For example, the Friedländer synthesis has been adapted to use a reusable solid acid catalyst (Nafion NR50) under microwave irradiation. mdpi.com Multicomponent reactions (MCRs) are also a key green strategy, as they allow for the construction of complex molecules in a single step with high atom economy. nih.gov

Precursor Design and Selection for the Regioselective Elaboration of 3-Bromo-8-fluoro-2-methylquinoline

The synthesis of a specifically substituted quinoline like this compound requires careful planning in the selection of starting materials to ensure the correct placement of the fluoro, methyl, and bromo groups.

For the target molecule, a logical precursor would be 8-fluoro-2-methylquinoline (B1339794) . The fluorine atom at the 8-position dictates the choice of the initial aniline derivative. A suitable starting material for the quinoline core formation would be 2-fluoroaniline (B146934) .

The subsequent introduction of the methyl group at the 2-position can be achieved through various classical syntheses. For instance, in a Doebner-von Miller type reaction , 2-fluoroaniline could be reacted with crotonaldehyde, which would cyclize to form 8-fluoro-2-methylquinoline. Alternatively, a Combes synthesis using 2-fluoroaniline and acetylacetone (B45752) would also yield a 2-methylquinoline, though potentially with a 4-methyl substituent as well. A more direct approach would be a Friedländer synthesis between 2-amino-3-fluorobenzaldehyde (B155958) and acetone.

The final bromo group at the 3-position is typically introduced after the quinoline ring is formed, as direct synthesis of 3-bromoquinolines can be challenging. nih.gov

Direct and Indirect Synthetic Routes to this compound and Related Derivatives

The synthesis of this compound can be approached through either the formation of the quinoline ring with the desired substituents already in place (direct routes) or by functionalizing a pre-formed quinoline core (indirect routes). acs.org

Cyclization Reactions for the Quinoline Core Formation

The formation of the quinoline ring system is the critical step in the synthesis. nih.govnumberanalytics.commdpi.commdpi.com

From 2-Fluoroaniline: As mentioned, reacting 2-fluoroaniline with appropriate carbonyl compounds via methods like the Doebner-von Miller or Combes synthesis would lead to the 8-fluoro-2-methylquinoline core.

Electrophilic Cyclization: A modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov For the target molecule, this would involve synthesizing an N-(alkynyl)-2-fluoroaniline derivative. While powerful, achieving the specific 2-methyl substitution would depend on the chosen alkyne.

Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylation reactions are used in the synthesis of quinolin-4-ones, which can be further modified. mdpi.com

Post-Cyclization Functionalization Strategies for this compound

Once the 8-fluoro-2-methylquinoline core is synthesized, the final step is the regioselective introduction of the bromine atom at the 3-position. organicreactions.orgnih.govacs.org

Electrophilic Bromination: The direct bromination of quinoline often leads to substitution at the 5- and 8-positions. However, bromination of a quinoline hydrochloride salt with bromine in a suitable solvent can favor the formation of the 3-bromo derivative. nih.govgoogle.com The presence of the fluorine at the 8-position and the methyl group at the 2-position will influence the electronics and sterics of the ring, potentially affecting the regioselectivity of bromination.

Directed Metalation: Modern techniques involving directed metalation can offer precise control over functionalization. acs.org For example, using a strong base like TMPMgCl·LiCl can deprotonate the quinoline at a specific position, which can then be quenched with a bromine source. The regioselectivity of this deprotonation would need to be carefully controlled to favor the 3-position.

Via a 3-Amino Group: An alternative strategy could involve introducing an amino group at the 3-position, which can then be converted to a bromo group via a Sandmeyer-type reaction.

Regioselective Bromination Methodologies (e.g., N-Bromosuccinimide, Molecular Bromine)

The introduction of a bromine atom at the C-3 position of the 8-fluoro-2-methylquinoline core requires overcoming the natural reactivity tendencies of the quinoline ring system. Electrophilic aromatic substitution on quinolines typically favors the electron-rich benzene (B151609) ring (positions 5 and 7), making direct bromination at the C-3 position of the pyridine (B92270) ring challenging. nih.govacgpubs.org

Molecular Bromine (Br₂): The use of molecular bromine for the bromination of quinolines often leads to substitution on the carbocyclic ring. For example, the bromination of 8-substituted quinolines like 8-methoxyquinoline (B1362559) and 8-hydroxyquinoline (B1678124) with Br₂ results in substitution primarily at the C-5 and C-7 positions. acgpubs.orgresearchgate.net Achieving selectivity for the C-3 position on a pre-formed quinoline ring using molecular bromine is difficult and often results in low yields or complex product mixtures. nih.gov

N-Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic and allylic brominations, as well as for electrophilic bromination of activated aromatic rings. In the context of quinoline synthesis, NBS has been employed in the bromination of tetrahydroquinolines, often coupled with in-situ dehydrogenation to yield bromoquinolines. rsc.orgnih.gov For instance, tetrahydroquinolines can undergo electrophilic bromination followed by a radical dehydrogenation sequence in a one-pot reaction mediated by NBS to produce polybromoquinolines. rsc.orgnih.gov However, controlling this reaction to achieve specific monobromination at the C-3 position on an 8-fluoro-2-methylquinoline substrate would require careful optimization. Studies on 8-aminoquinoline (B160924) have shown that bromination with one equivalent of NBS can yield the 5-bromo derivative. acgpubs.org

Alternative Strategies for 3-Bromination: Given the challenges of direct electrophilic substitution, alternative methods are often preferred for synthesizing 3-bromoquinolines. One effective strategy is the electrophilic cyclization of N-(2-alkynyl)anilines using brominating agents like Br₂. This approach constructs the quinoline ring and incorporates the bromine atom at the 3-position simultaneously, offering excellent regioselectivity. nih.gov

| Brominating Agent | Substrate Type | Typical Outcome/Selectivity | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | 8-Substituted Quinolines | Favors substitution at C-5 and C-7 positions. | acgpubs.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Tetrahydroquinolines | Can achieve bromination followed by dehydrogenation to bromoquinolines. | rsc.orgnih.gov |

| N-Bromosuccinimide (NBS) | 8-Aminoquinoline | Yields 5-bromo-8-aminoquinoline. | acgpubs.org |

| Molecular Bromine (Br₂) | N-(2-alkynyl)anilines | Electrophilic cyclization yields 3-bromoquinolines with high regioselectivity. | nih.gov |

Site-Specific Fluorination Techniques (e.g., Nucleophilic Substitution, Electrophilic Fluorination, Electrochemical Methods)

The introduction of a fluorine atom onto a quinoline ring can be accomplished through various methods, though the most practical approach for synthesizing 8-fluoroquinolines is often to start with a fluorinated precursor.

Synthesis from Fluorinated Precursors: A common and effective strategy involves the use of a fluorinated starting material, such as 2-fluoroaniline, which is then used to construct the quinoline ring system through reactions like the Conrad-Limpach or Doebner-von Miller synthesis. This approach has been successfully used to prepare 8-fluoro-2,3-dimethylquinolin-4-yl analogs, where 2-fluoroaniline is reacted with an appropriate β-ketoester. nih.gov This method ensures the fluorine atom is unambiguously placed at the C-8 position.

Nucleophilic Aromatic Substitution (SNAr): While SNAr is a powerful tool for C-F bond formation, its application to the direct fluorination of quinolines presents challenges. The reaction requires a leaving group at the target position and is generally difficult on an unactivated benzene portion of the quinoline ring. nih.govacs.org Novel methods involving a concerted nucleophilic aromatic substitution (CSNAr) have been developed for the C-H fluorination of azaarenes, but these have so far been selective for the C2 and C4 positions of the pyridine ring. nih.govacs.org

Electrophilic Fluorination: Direct electrophilic fluorination of azaarenes like quinoline is inherently difficult. The electron-deficient nature of the nitrogen-containing ring deactivates it towards electrophilic attack, leading to high activation energy barriers. nih.govacs.org

Electrochemical Methods: Electrochemical fluorination has emerged as a promising technique. A regioselective electrochemical method for the 5,8-difluorination of quinolines has been developed using HF:pyridine as both the reagent and electrolyte. georgiasouthern.edu While this method produces difluorinated products, it highlights the potential of electrochemical approaches for activating specific positions on the quinoline core for fluorination.

| Fluorination Technique | Description | Applicability/Selectivity for 8-Fluoroquinolines | Reference |

|---|---|---|---|

| From Precursor | Building the quinoline ring from a fluorinated starting material like 2-fluoroaniline. | Highly effective and regioselective for the 8-position. | nih.gov |

| Nucleophilic Substitution (SNAr) | Replacement of a leaving group with a fluoride (B91410) source. | Challenging on the unactivated benzene ring; new methods target C2/C4. | nih.govacs.org |

| Electrophilic Fluorination | Direct reaction with an electrophilic fluorine source. | Difficult due to the electron-deficient nature of the quinoline ring. | nih.govacs.org |

| Electrochemical Fluorination | Anodic fluorination using a fluoride electrolyte. | Demonstrated for regioselective 5,8-difluorination. | georgiasouthern.edu |

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield and ensuring the correct regiochemistry. This involves fine-tuning parameters for both the quinoline ring formation and the subsequent bromination step.

For the quinoline synthesis step (e.g., Conrad-Limpach-Knorr), key variables include the choice of acid catalyst, reaction temperature, and solvent. Polyphosphoric acid (PPA) is often used as both a solvent and an acidic catalyst for these cyclizations. nih.gov

For the bromination step, achieving selectivity for the C-3 position is the primary goal. When considering the direct bromination of 8-fluoro-2-methylquinoline, several factors must be optimized. Research on the bromination of other 8-substituted quinolines provides valuable insights. For instance, in the bromination of 8-hydroxyquinoline, the stoichiometry of the brominating agent is crucial. Using 1.5 equivalents of molecular bromine in acetonitrile (B52724) maximized the yield of the C-7 monobrominated product, whereas increasing the amount to 2.1 equivalents led to the 5,7-dibrominated product. acgpubs.orgresearchgate.net This demonstrates that precise control over reactant ratios is essential to prevent over-bromination and direct the substitution. The choice of solvent can also influence the reaction outcome; studies have compared solvents like acetic acid, chloroform, and acetonitrile, finding that conversion rates and product distributions can be solvent-dependent. acgpubs.orgresearchgate.net

When employing a more regioselective strategy like the electrophilic cyclization of an N-(2-alkynyl)-2-fluoroaniline derivative, optimization would focus on the base, solvent, and temperature for the initial coupling reactions to form the alkyne, as well as the conditions for the final bromo-cyclization step. nih.gov

Stereochemical Control and Diastereoselectivity in the Synthesis of Substituted Quinolines (if applicable)

The target molecule, this compound, is an achiral, planar aromatic compound. It does not possess any stereocenters. Therefore, considerations of stereochemical control and diastereoselectivity are not applicable to the synthesis of this specific compound. These concepts become relevant only when the quinoline ring is substituted with chiral side chains or when it is hydrogenated to form chiral tetrahydroquinoline derivatives, neither of which applies to the parent aromatic compound .

Reactivity and Chemical Transformations of 3 Bromo 8 Fluoro 2 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. Reactions typically require harsh conditions. When substitution does occur, it preferentially happens on the carbocyclic (benzene) ring at positions 5 and 8.

For 3-bromo-8-fluoro-2-methylquinoline, the 8-position is already occupied by a fluorine atom. The presence of the deactivating bromo and fluoro groups, along with the deactivating influence of the heterocyclic nitrogen, would be expected to make further electrophilic substitution exceptionally challenging. Any potential substitution would likely occur at the 5- or 7-position of the benzene ring, though no specific examples are documented in the literature.

Nucleophilic Aromatic Substitution Reactions of Halogenated Quinolines

There are no specific published examples of SNAr reactions on this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.gov It is expected that the bromo group at the 3-position of this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- or vinylboronic acids or esters to form 3-aryl- or 3-vinyl-8-fluoro-2-methylquinolines.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and based on general reaction principles, as no specific experimental data for this compound has been published.)

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 8-Fluoro-2-methyl-3-phenylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 8-Fluoro-3-(4-methoxyphenyl)-2-methylquinoline |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 8-Fluoro-2-methyl-3-(pyridin-3-yl)quinoline |

Heck Reaction and Mizoroki-Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another feasible transformation. organic-chemistry.orgbeilstein-journals.org this compound would likely react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 3-position. The reaction typically requires a palladium catalyst and a base. mdpi.com

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be expected to proceed at the 3-position of this compound to yield 3-alkynyl-8-fluoro-2-methylquinoline derivatives. These products are valuable intermediates for further synthesis. soton.ac.ukrsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for synthesizing arylamines. The bromine at position 3 of the title compound is a suitable electrophile for this reaction. Coupling with a wide range of primary or secondary amines would be expected to yield 3-amino-8-fluoro-2-methylquinoline derivatives. chemspider.com

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound (Note: This table is illustrative and based on general reaction principles, as no specific experimental data for this compound has been published.)

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(8-Fluoro-2-methylquinolin-3-yl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | N-(8-Fluoro-2-methylquinolin-3-yl)aniline |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | N-Benzyl-8-fluoro-2-methylquinolin-3-amine |

Other Functional Group Interconversions Involving the Quinoline Halogens and Methyl Group

Beyond the direct manipulation of the quinoline core, the bromo, fluoro, and methyl substituents on this compound offer numerous opportunities for further chemical modifications. These transformations are crucial for the synthesis of more complex derivatives with potentially enhanced biological or material properties.

Reduction Reactions of the Quinoline Heterocycle and Halogenated Positions

The reduction of this compound can proceed at two main sites: the quinoline ring and the carbon-halogen bonds. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction of the Quinoline Ring: The pyridine (B92270) ring of the quinoline system is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to achieve this transformation. For instance, hydrogenation of quinoline derivatives over catalysts like molybdenum disulfide (MoS₂) has been shown to selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinolines. rsc.orgrsc.org In the case of this compound, catalytic hydrogenation would be expected to yield 3-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. It is noteworthy that MoS₂ catalysts have been shown to be effective for the hydrogenation of bromoquinolines without significant cleavage of the C-Br bond. rsc.org Other catalytic systems, such as those based on cobalt, have also been employed for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines using reagents like H₃N·BH₃. nih.gov However, sterically hindered quinolines, such as those with a substituent at the 2-position, can sometimes be challenging substrates for these transformations. nih.gov

Hydrodehalogenation: The carbon-bromine bond is generally more susceptible to reduction (hydrodehalogenation) than the carbon-fluorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. Therefore, under certain reductive conditions, selective removal of the bromine atom at the 3-position can be achieved while leaving the fluorine atom at the 8-position intact. This would lead to the formation of 8-fluoro-2-methylquinoline (B1339794). The choice of catalyst and reaction conditions is critical to control the selectivity between ring reduction and hydrodehalogenation.

| Reactant | Reagent/Catalyst | Product(s) | Notes |

| This compound | H₂, MoS₂ | 3-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Selective reduction of the pyridine ring is expected. |

| This compound | H₃N·BH₃, Cobalt catalyst | 3-Bromo-8-fluoro-2-methyl-1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline | Potential for partial or full reduction of the pyridine ring. Steric hindrance at the 2-position may affect reactivity. nih.gov |

| This compound | Conditions favoring hydrodehalogenation | 8-Fluoro-2-methylquinoline | Selective removal of the bromine atom is possible due to the weaker C-Br bond. |

Table 1: Predicted Reduction Reactions of this compound.

Oxidation Reactions on the Quinoline Scaffold

The methyl group at the 2-position of this compound is the most likely site for oxidation. The oxidation of 2-methylquinolines to the corresponding quinoline-2-carboxylic acids is a well-established transformation.

Common oxidizing agents for this purpose include selenium dioxide (SeO₂) and potassium permanganate (B83412) (KMnO₄). youtube.commasterorganicchemistry.com The reaction with SeO₂ typically proceeds by heating the substrate in a suitable solvent like dioxane. The resulting quinoline-2-carboxylic acid can be a valuable intermediate for further synthetic modifications, such as amide bond formation. The presence of the electron-withdrawing bromo and fluoro substituents on the quinoline ring is not expected to significantly hinder this oxidation.

| Reactant | Reagent | Product | Notes |

| This compound | SeO₂ or KMnO₄ | 3-Bromo-8-fluoroquinoline-2-carboxylic acid | A standard transformation for 2-methylquinolines. youtube.commasterorganicchemistry.com |

Table 2: Predicted Oxidation Reaction of this compound.

Chemo- and Regioselectivity in Complex Transformations of this compound

The presence of two different halogen atoms, bromine and fluorine, at positions 3 and 8 respectively, makes this compound an interesting substrate for studying chemo- and regioselectivity in various cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura libretexts.orgorganic-chemistry.orgresearchgate.nettcichemicals.com and Heck wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgodinity.comlibretexts.org reactions, are powerful tools for forming carbon-carbon bonds. In dihalogenated aromatic compounds, the relative reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, in this compound, the C-Br bond at the 3-position is significantly more reactive than the C-F bond at the 8-position in these palladium-catalyzed reactions.

This difference in reactivity allows for selective functionalization at the 3-position. For example, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed exclusively at the C-Br bond, yielding a 3-aryl-8-fluoro-2-methylquinoline derivative. Similarly, a Heck reaction with an alkene would also be anticipated to occur at the 3-position.

Nucleophilic Aromatic Substitution (SNA_r): The reactivity of aryl halides in nucleophilic aromatic substitution (SNA_r) reactions is also influenced by the nature of the halogen. Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Br bond, provided the ring is sufficiently activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comlibretexts.org In this compound, the quinoline ring itself is electron-deficient, which can facilitate SNA_r. However, the relative reactivity of the C-F and C-Br bonds in this specific substrate towards nucleophiles would depend on the reaction conditions and the nature of the nucleophile. It is plausible that under certain conditions, selective substitution of the fluorine atom could be achieved.

| Reaction Type | Position of Reactivity | Expected Product | Rationale |

| Suzuki-Miyaura Coupling | 3-position (C-Br) | 3-Aryl-8-fluoro-2-methylquinoline | C-Br bond is significantly more reactive than C-F in Pd-catalyzed cross-coupling. libretexts.orgorganic-chemistry.orgresearchgate.nettcichemicals.com |

| Heck Reaction | 3-position (C-Br) | 3-Vinyl-8-fluoro-2-methylquinoline | C-Br bond is the preferred site for oxidative addition of palladium. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgodinity.comlibretexts.org |

| Nucleophilic Aromatic Substitution | 8-position (C-F) or 3-position (C-Br) | 3-Bromo-8-(nucleophile)-2-methylquinoline or 3-(Nucleophile)-8-fluoro-2-methylquinoline | Reactivity depends on conditions; C-F is often more reactive in SNA_r if the ring is activated. chemistrysteps.commasterorganicchemistry.comlibretexts.org |

Table 3: Predicted Chemo- and Regioselectivity in Transformations of this compound.

Advanced Spectroscopic and Structural Analysis of this compound

The intricate molecular architecture of this compound, a halogenated quinoline derivative, necessitates the use of sophisticated spectroscopic techniques for its comprehensive structural elucidation. This article delves into the advanced analytical methodologies employed to unravel the conformational and electronic properties of this compound, focusing on multi-nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 8 Fluoro 2 Methylquinoline

X-ray Crystallography for Definitive Solid-State Structure Determination

Despite a thorough review of scientific literature and crystallographic databases, no published X-ray crystallography data for this compound could be located. The successful crystallization of this compound would be a prerequisite for such a study.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a comprehensive set of crystallographic parameters. For illustrative purposes, a hypothetical data table is presented below to show the type of information that would be generated from such an analysis.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.20 |

| Z | 4 |

Note: The data in this table is purely hypothetical and serves only to illustrate the parameters that would be determined from an X-ray crystallography experiment. No experimental data has been reported for this specific compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, the synthesis of chiral derivatives would open the door to CD spectroscopic analysis. Such studies are crucial for determining the absolute configuration of enantiomers and for investigating conformational changes in solution.

As of the latest literature search, there are no reports on the synthesis or Circular Dichroism (CD) spectroscopic analysis of chiral derivatives of this compound. The development of synthetic routes to enantiomerically pure derivatives of this compound would be the first step toward such investigations.

If chiral derivatives were synthesized, CD spectroscopy would provide valuable information on their chiroptical properties. A typical CD spectrum would plot the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the specific stereoisomer.

Computational and Theoretical Investigations of 3 Bromo 8 Fluoro 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules like 3-Bromo-8-fluoro-2-methylquinoline. DFT calculations can be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The ESP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atom of the quinoline (B57606) ring is expected to be a region of high negative potential (a nucleophilic center) due to its lone pair of electrons. The hydrogen atoms and the regions near the electron-withdrawing halogen substituents would likely exhibit a positive electrostatic potential. The ESP analysis provides a visual representation of how the molecule would interact with other polar molecules or ions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can gain insight into the stabilizing effects of electron delocalization. For this compound, NBO analysis could reveal the extent of π-conjugation within the quinoline ring system and the influence of the bromo, fluoro, and methyl substituents on the electronic structure.

Quantum Chemical Modeling of Reactivity Pathways and Transition States

Quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy barrier associated with the transition state (the activation energy) determines the rate of the reaction.

Such modeling could be used, for example, to predict the regioselectivity of electrophilic substitution reactions on the quinoline ring or to explore the mechanisms of nucleophilic substitution at the carbon atom bearing the bromine atom. These theoretical predictions can be invaluable for designing synthetic routes and for understanding the compound's reactivity profile.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a relatively rigid ring system, the number of low-energy conformers is expected to be limited. The primary source of conformational flexibility would be the rotation of the methyl group.

By systematically rotating the methyl group and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable conformation (the global minimum) and any other local energy minima. Understanding the conformational preferences is important as different conformers can have different chemical and physical properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical predictions can aid in the interpretation of experimental spectra and in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. Comparing these predicted shifts with experimental data can confirm the compound's structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted IR spectrum can help in the assignment of the absorption bands observed in an experimental spectrum to specific vibrational motions of the atoms.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the π-π* transitions responsible for its absorption in the ultraviolet-visible region.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to investigate its solvent effects and dynamic behavior have not been reported in publicly accessible scientific literature. While computational studies and MD simulations are common for exploring the properties of quinoline derivatives in various contexts, such as their potential as enzyme inhibitors or in materials science, dedicated research on the dynamic properties of this particular compound is not available. nih.govnih.govmdpi.com

Theoretical investigations and MD simulations on other substituted quinolines have been conducted to understand their interactions with biological targets or their behavior in solution. nih.govmdpi.com These studies often analyze parameters like binding energies, intermolecular interactions, and conformational changes over time. nih.govnih.gov However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its solvent effects and dynamic behavior.

Future computational research may explore the behavior of this compound in different solvent environments, which would be crucial for understanding its solubility, stability, and reactivity. Such simulations could provide valuable insights into its conformational landscape, the influence of solvent polarity on its electronic structure, and the dynamics of its interactions with other molecules.

Emerging Applications and Future Directions in 3 Bromo 8 Fluoro 2 Methylquinoline Chemistry

3-Bromo-8-fluoro-2-methylquinoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block is rooted in its capacity to undergo a variety of chemical transformations, leading to the construction of elaborate molecular architectures. Its role as a precursor for advanced organic materials, an intermediate in the synthesis of complex heterocyclic systems, and a component in ligand design for catalysis are areas of active research.

The quinoline (B57606) nucleus is a common feature in materials designed for electronic and optical applications due to its inherent aromaticity and electron-deficient nature. The functional groups on this compound provide handles to incorporate this scaffold into larger systems with tailored properties.

While specific research detailing the incorporation of this compound into polymers is nascent, the potential is significant. The bromo-substituent allows for its use as a monomer in polymerization reactions, such as Suzuki or Stille cross-coupling, to create novel conjugated polymers. The presence of the fluoro and methyl groups can be used to fine-tune the solubility, morphology, and electronic properties of the resulting polymers. These functionalized polyquinolines could find applications in areas such as organic electronics and high-performance materials. The general class of functionalized amphiphilic polymers often includes such heterocyclic building blocks. biosynth.com

Quinoline derivatives are widely used in the development of materials for optoelectronic devices. ossila.com For instance, the conjugated structure of quinoline is ideal for creating dyes for dye-sensitized solar cells (DSSCs) and as components of organic light-emitting diodes (OLEDs). ossila.com The energy gap of quinoline-based molecules can be readily tuned by altering the substituents. ossila.com

While direct application of this compound in these devices is not yet extensively documented, analogous compounds demonstrate the potential. For example, 8-Fluoro-4-hydroxy-2-methylquinoline is recognized as a building block for materials used in OLEDs and DSSCs. ossila.com Similarly, 4-Bromo-8-fluoroquinoline has been proposed as an end-capping material to extend the chromophore size of other molecules and to enhance the fluorescent signal in electrochemical sensors. ossila.com This suggests that this compound could be similarly employed, with the bromo-group serving as a reactive handle for coupling to other organic moieties to create novel materials for OLEDs, sensors, and potentially as interface layers in perovskite solar cells.

Table 1: Potential Optoelectronic Applications of Substituted Quinolines

| Application | Relevant Quinoline Derivative | Functional Role |

| OLEDs | 8-Fluoro-4-hydroxy-2-methylquinoline | Building block for emissive or charge-transport materials |

| DSSCs | 8-Fluoro-4-hydroxy-2-methylquinoline | Component of sensitizing dyes |

| Sensors | 4-Bromo-8-fluoroquinoline | Fluorescent signal enhancement, end-capping material |

The functional group array of this compound makes it an excellent starting point for the synthesis of more complex heterocyclic structures. The bromine atom can be readily converted to other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation.

A study on the synthesis of novel fluorinated quinoline analogs with antifungal activity illustrates a general strategy that could be applied to this compound. nih.gov In this work, a fluorinated aniline (B41778) was used to construct the quinoline core, which was then further functionalized. nih.gov Similarly, this compound can be envisioned as a key intermediate. For example, the bromine at the C3 position can be displaced or used in coupling reactions to build fused ring systems or to attach complex side chains, leading to novel compounds with potential biological activity. The synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates demonstrates a method to create complex thieno[2,3-b]quinoline derivatives, highlighting the utility of bromo-quinolines in generating diverse heterocyclic scaffolds. semanticscholar.org

Quinoline and its derivatives are widely used as ligands in organometallic catalysis. nih.govresearchgate.net The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst. The presence of the fluorine atom in this compound can significantly alter the electron density at the nitrogen atom, thereby influencing the binding affinity and catalytic activity of the metal complex. The bromo- and methyl- groups offer additional sites for modification to create bidentate or polydentate ligands, which can lead to catalysts with enhanced stability and selectivity.

Precursor for Advanced Organic Materials

Methodological Advancements in Quinoline Functionalization Utilizing this compound as a Model Substrate

The development of new methods for the regioselective functionalization of quinolines is an active area of research. nih.gov this compound, with its distinct substitution pattern, presents an interesting model substrate to test and develop new synthetic methodologies.

Recent advancements have focused on transition metal-catalyzed C-H activation as a powerful tool for the direct functionalization of quinolines. nih.gov For example, rhodium(III)-catalyzed methylation of the unactivated C(sp³)–H bond of 8-methylquinolines has been described, offering a highly regioselective method to introduce methyl groups. acs.org Although this study did not specifically use this compound, the methodology could potentially be applied to it, targeting the C-H bonds of the methyl group at the 2-position. The electronic influence of the bromo and fluoro substituents would provide valuable insights into the scope and limitations of such C-H activation strategies.

The presence of the bromo-group also allows for the exploration of various cross-coupling reactions. Developing new catalytic systems that can selectively activate the C-Br bond in the presence of the other functional groups on this compound would be a valuable contribution to synthetic methodology.

Future Research Avenues and Challenges in Halogenated Quinoline Chemistry

The synthetic versatility and diverse biological activities of halogenated quinolines make them a cornerstone in medicinal chemistry and materials science. nih.govnih.gov However, realizing their full potential requires addressing several persistent challenges. Future research is poised to tackle these issues, opening up new frontiers for discovery and application.

A primary challenge lies in achieving regioselective halogenation. The quinoline core has multiple positions where halogenation can occur, and controlling the specific site of halogen introduction, especially in complex, poly-substituted molecules, is a significant hurdle. rsc.org Developing novel catalytic systems that offer high selectivity for geometrically inaccessible positions is a key research direction. rsc.org Metal-free protocols are particularly desirable to avoid contamination of the final products with residual metals, which is a critical concern for pharmaceutical applications. rsc.org

Another major focus is the development of quinoline-based therapeutics that can overcome drug resistance. nih.gov Pathogens and cancer cells can develop resistance to existing treatments, necessitating the discovery of new agents with novel mechanisms of action. nih.govijpsjournal.com Research into halogenated quinolines aims to create compounds that can eradicate resistant bacterial strains and their biofilms, as well as persister cells that are tolerant to conventional antibiotics. nih.gov The synthetic tunability of the quinoline scaffold allows for extensive modifications to enhance potency and circumvent resistance mechanisms. nih.gov

Furthermore, expanding the substrate scope and functional group tolerance in quinoline synthesis remains a critical challenge. mdpi.com Many existing synthetic methods are limited by unsatisfactory yields or a lack of selectivity when applied to complex starting materials. mdpi.com Future work will likely integrate computational chemistry and machine learning to better predict reaction outcomes and optimize conditions, thereby accelerating the discovery of new, highly functionalized quinoline derivatives. mdpi.commdpi.com

The table below summarizes the key challenges and the corresponding future research directions in the field of halogenated quinoline chemistry.

| Challenge | Future Research Direction | Potential Impact |

| Poor Regioselectivity | Development of novel, highly selective catalysts (e.g., metal-free systems) for site-specific C–H halogenation. rsc.org | Precise synthesis of complex isomers, leading to finely tuned biological activity and physical properties. |

| Drug Resistance | Design and synthesis of novel halogenated quinoline analogues that target new biochemical pathways or circumvent existing resistance mechanisms in pathogens and cancer cells. nih.gov | Creation of next-generation antibiotics and anticancer agents effective against resistant strains and tumors. |

| Limited Substrate Scope | Exploration of new synthetic methodologies with broader functional group tolerance, including photocatalysis and biocatalysis. mdpi.comacs.orgnih.gov | Access to a wider diversity of complex quinoline structures for screening and application development. |

| Environmental Concerns | Integration of green chemistry principles, such as the use of earth-abundant metal catalysts (Fe, Cu), environmentally benign oxidants (O₂, H₂O₂), and green solvents. mdpi.comtandfonline.com | More sustainable, cost-effective, and environmentally responsible production of quinoline-based compounds. |

| Bioavailability | Use of computational modeling and prodrug strategies to design derivatives with enhanced solubility and ability to cross biological barriers like the blood-brain barrier. mdpi.com | Improved efficacy of quinoline-based drugs for treating a wider range of diseases, including neurological disorders. |

Sustainable Synthesis and Green Chemistry Approaches for this compound

Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous reagents, and the use of toxic solvents, leading to significant environmental and economic concerns. nih.gov In response, the principles of green chemistry are being increasingly applied to the synthesis of halogenated quinolines like this compound. The goal is to develop more efficient, safer, and environmentally benign synthetic routes. nih.govrsc.org

A key focus of green quinoline synthesis is the replacement of toxic solvents with more sustainable alternatives. tandfonline.com Water, ethanol, ionic liquids, and deep eutectic solvents are being explored as reaction media. ijpsjournal.comtandfonline.com Solvent-free reaction conditions, often facilitated by techniques like microwave-assisted synthesis, represent an even greener approach, reducing waste and energy consumption. tandfonline.comnih.gov

The development of novel catalytic systems is central to sustainable synthesis. There is a significant push to move away from stoichiometric reagents and precious metal catalysts (like palladium) towards more sustainable options. mdpi.com This includes:

Earth-Abundant Metal Catalysts: Iron (Fe) and copper (Cu) catalysts are being developed for various C-H activation and annulation reactions to build the quinoline core, offering a more cost-effective and less toxic alternative to precious metals. mdpi.com

Photocatalysis: Utilizing light energy to drive chemical reactions offers a powerful green alternative. acs.orgnih.gov Photocatalytic methods can enable the synthesis of quinolines under extremely mild conditions, often without the need for harsh oxidants, and can even produce hydrogen gas (H₂) as the only byproduct. acs.orgacs.org

Biocatalysis: The use of enzymes, such as halogenases, presents a highly selective and environmentally friendly method for introducing halogen atoms onto aromatic structures. nih.govmdpi.com Flavin-dependent halogenases, for example, can perform site-selective halogenation of electron-rich aromatic compounds under mild, aqueous conditions, offering a green alternative to traditional chemical halogenation methods that often require harsh reagents. nih.govrsc.org

The following table compares traditional synthetic approaches with emerging green chemistry alternatives applicable to the synthesis of halogenated quinolines.

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Examples/Benefits |

| Catalysts | Precious metals (Pd, Au, Rh), stoichiometric reagents. mdpi.com | Earth-abundant metals (Fe, Cu), photocatalysts, biocatalysts (enzymes). mdpi.comrsc.org | Reduces cost, toxicity, and environmental impact. Enables novel reaction pathways. mdpi.comacs.org |

| Solvents | Chlorinated solvents, volatile organic compounds (VOCs). tandfonline.com | Water, ethanol, ionic liquids, deep eutectic solvents, or solvent-free conditions. ijpsjournal.comtandfonline.com | Minimizes hazardous waste and environmental pollution. tandfonline.com |

| Energy Input | High temperatures, prolonged heating. nih.gov | Microwave irradiation, visible light (photocatalysis). acs.orgtandfonline.com | Reduces reaction times from hours to minutes, lowers energy consumption. tandfonline.com |

| Reagents/Oxidants | Stoichiometric and often hazardous oxidants. mdpi.com | Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or oxidant-free photocatalytic systems. mdpi.comacs.org | Improves atom economy and generates less toxic byproducts. acs.org |

| Halogenation | Traditional electrophilic halogenating agents (e.g., Br₂). | Biocatalytic halogenation using halogenase enzymes, trihaloisocyanuric acid. rsc.orgnih.gov | High regioselectivity under mild, aqueous conditions; use of atom-economical halogen sources. rsc.orgnih.gov |

By embracing these green and sustainable methodologies, the chemical community can continue to explore the rich chemistry of this compound and other halogenated quinolines while minimizing the environmental footprint of their synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-8-fluoro-2-methylquinoline, and how do halogenation agents influence positional selectivity?

Methodological Answer: Synthesis typically involves halogenation of a pre-functionalized quinoline scaffold. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation) is common. Fluorination may employ Balz-Schiemann or halogen-exchange reactions. Key factors include:

- Positional selectivity : Electron-withdrawing groups (e.g., methyl at C2) direct bromination to the C3 position due to meta-directing effects .

- Reagent choice : NBS is preferred for regioselectivity over Br₂, which may lead to polybromination .

- Example : A related compound, 5-Bromo-7-fluoro-8-methylquinoline, was synthesized via sequential halogenation starting from 8-methylquinoline, achieving >80% yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are substituents identified?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr).

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model transition states to assess activation barriers for Suzuki-Miyaura couplings. For example:

- Electron-deficient C3-Bromo site enhances oxidative addition with Pd(0) catalysts .

- Steric hindrance from C2-methyl may slow reactions unless bulky ligands (e.g., SPhos) are used .

- Hammett parameters : Quantify electronic effects of substituents; σₚ values for -Br (+0.23) and -F (+0.43) guide catalyst selection .

Q. How does the substitution pattern of this compound influence its electronic properties and ligand efficacy?

Methodological Answer:

Q. What strategies minimize side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., methyl at C2) during C3-Bromo substitution .

- Catalyst optimization : Use Pd(OAc)₂ with chelating ligands (e.g., XPhos) to suppress β-hydride elimination in alkylation .

- Solvent control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.